molecular formula C19H18ClN3OS2 B2786354 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one CAS No. 887462-30-8

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one

Cat. No.: B2786354
CAS No.: 887462-30-8
M. Wt: 403.94
InChI Key: MXVGAQIIUTXKQQ-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a 4-chlorophenylthioacetyl group

Mechanism of Action

Target of Action

It is related toCetirizine , a well-known antihistamine that primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

As a potential antihistamine, this compound may interact with its target by binding to the histamine H1 receptor . This binding can prevent histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms.

Pharmacokinetics

It’s worth noting thatLevocetirizine , an active isomer of Cetirizine, has high bioavailability and high affinity for the H1 receptor , suggesting that similar compounds may have comparable pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperazine Ring: The benzothiazole core is then reacted with piperazine under appropriate conditions to form the intermediate compound.

    Substitution with 4-Chlorophenylthioacetyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and infectious diseases.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine Related Compounds: These compounds share structural similarities, particularly in the piperazine and chlorophenyl moieties.

    Trazodone Related Compounds: These compounds also feature piperazine rings and are used in medicinal chemistry.

Uniqueness

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethan-1-one is unique due to its benzothiazole core, which imparts distinct electronic properties and potential biological activities not found in the similar compounds mentioned above.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS2/c20-14-5-7-15(8-6-14)25-13-18(24)22-9-11-23(12-10-22)19-21-16-3-1-2-4-17(16)26-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVGAQIIUTXKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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